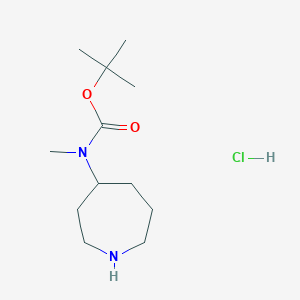

tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride

CAS No.:

Cat. No.: VC18091153

Molecular Formula: C12H25ClN2O2

Molecular Weight: 264.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H25ClN2O2 |

|---|---|

| Molecular Weight | 264.79 g/mol |

| IUPAC Name | tert-butyl N-(azepan-4-yl)-N-methylcarbamate;hydrochloride |

| Standard InChI | InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14(4)10-6-5-8-13-9-7-10;/h10,13H,5-9H2,1-4H3;1H |

| Standard InChI Key | PUWMUWKEHMTHLH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCNCC1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

tert-Butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride possesses the molecular formula C₁₂H₂₅ClN₂O₂ and a molecular weight of 264.79 g/mol. The structure combines a seven-membered azepane ring substituted at the 4-position with a methylcarbamate group, further modified by a tert-butyl moiety and hydrochloric acid salt formation. Key identifiers include:

-

IUPAC Name: tert-butyl N-(azepan-4-yl)-N-methylcarbamate; hydrochloride

-

Canonical SMILES: CC(C)(C)OC(=O)N(C)C1CCCNCC1.Cl

-

InChIKey: PUWMUWKEHMTHLH-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, a property critical for its handling in synthetic workflows.

Stereochemical Considerations

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis of tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride typically follows a two-step protocol:

-

Carbamoylation: Azepan-4-amine reacts with a carbamoylating agent (e.g., tert-butyl N-methylcarbamoyl chloride) in the presence of a base to form the tert-butyl carbamate intermediate.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

This approach mirrors methods used for analogous carbamates, such as tert-butyl (trans-4-aminocyclohexyl)carbamate derivatives employed in SETD8 inhibitor synthesis .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the azepane 4-position requires controlled reaction conditions.

-

Purity: Final products often require chromatographic purification or recrystallization to achieve >95% purity, as evidenced by commercial listings specifying ±97% purity for related compounds .

Applications in Chemical Research

Role as a Building Block

This compound’s primary utility lies in its function as a heterocyclic building block for drug discovery. For example:

-

Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group safeguards secondary amines during multi-step syntheses, as demonstrated in the preparation of kinase inhibitors .

-

Intermediate in Peptidomimetics: Azepane rings mimic peptide backbones, enabling the design of protease-resistant analogs .

Future Directions and Research Opportunities

Synthetic Methodology Development

-

Flow Chemistry: Continuous-flow systems could improve yield and reduce reaction times for large-scale production.

-

Enantioselective Synthesis: Catalytic asymmetric methods to access stereochemically pure variants.

Biological Screening

Prioritizing assays for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume